molecular formula C15H9Br2N3 B009686 6,6''-Dibromo-2,2':6',2''-terpyridine CAS No. 100366-66-3

6,6''-Dibromo-2,2':6',2''-terpyridine

Cat. No. B009686
CAS RN: 100366-66-3
M. Wt: 391.06 g/mol
InChI Key: PYMBATDYUCQLBC-UHFFFAOYSA-N
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Description

6,6''-Dibromo-2,2':6',2''-terpyridine is a derivative of terpyridine, a class of compounds known for their ability to coordinate metals through their nitrogen atoms. Terpyridines, including 6,6''-Dibromo-2,2':6',2''-terpyridine, are crucial in the field of coordination chemistry due to their versatile binding properties and ability to form complex structures with metals. These compounds are used in a wide range of applications from catalysis to materials science (Housecroft, 2014).

Synthesis Analysis

The synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine involves brominated intermediates, which are key to introducing the bromo groups into the terpyridine scaffold. An efficient method to achieve this involves starting from citrazinic acid, leading to the formation of dibrominated bipyridine intermediates. These intermediates can then undergo further reactions to produce the target compound, showcasing the compound's accessibility for further functionalization and application in macromolecular and supramolecular chemistry (Amb & Rasmussen, 2006).

Molecular Structure Analysis

The molecular structure of terpyridine derivatives, including 6,6''-Dibromo-2,2':6',2''-terpyridine, is characterized by the presence of nitrogen donors that allow for metal coordination. The structure facilitates the formation of discrete aggregates and complexes, highlighting its significance in supramolecular chemistry (Liantonio et al., 2002).

Chemical Reactions and Properties

6,6''-Dibromo-2,2':6',2''-terpyridine participates in various chemical reactions, underscoring its role as a versatile ligand. Its bromo substituents make it a precursor for coupling reactions, enabling the synthesis of complex molecular architectures. The compound's ability to form coordination complexes with metals is utilized in constructing materials with desirable photophysical and electrochemical properties (Constable, 2007).

Physical Properties Analysis

The physical properties of 6,6''-Dibromo-2,2':6',2''-terpyridine, such as solubility and crystallinity, are influenced by its molecular structure and substituents. The bromo groups not only enhance its reactivity but also affect its physical characteristics, making it suitable for various applications in material science and coordination chemistry (Huo et al., 2011).

Chemical Properties Analysis

The chemical properties of 6,6''-Dibromo-2,2':6',2''-terpyridine are marked by its reactivity towards metal ions, forming complexes with diverse structures and functionalities. These complexes exhibit a range of optical and electronic properties, making them of interest for applications in light-emitting devices, sensors, and as catalysts in organic transformations (Wang et al., 2013).

Scientific Research Applications

  • Formation of Radical Cations of Nucleobases : 6,6''-Dibromo-2,2':6',2''-terpyridine is instrumental in forming radical cations of nucleobases in the gas phase, a key process in understanding molecular interactions and reactions (Lam et al., 2006).

  • Nanotechnology Applications : This compound is used in nanotechnology for stabilization, directed self-assembly, energy and/or electron transfer processes, and applications in nanoelectronics and catalysis (Winter et al., 2011).

  • Material Sciences and Solar Cells : Terpyridines functionalized with thiophene rings, a category to which 6,6''-Dibromo-2,2':6',2''-terpyridine belongs, find significant use in material sciences, particularly in solar cells and macromolecular sciences (Husson & Knorr, 2012).

  • Organic Synthesis and Ligand Design : This compound and its derivatives have potential applications in organic synthesis and ligand design, particularly in the context of macrocyclic chemistry (Constable & Lewis, 1982).

  • Applications in Biomedicine and Organometallic Catalysis : Terpyridines and their transition metal complexes, including those derived from 6,6''-Dibromo-2,2':6',2''-terpyridine, are utilized in various fields, including materials science, biomedicine, and organometallic catalysis (Winter et al., 2011).

  • Opto-Electronic Devices and Supramolecular Architectures : α-Conjugated terpyridines have potential applications in opto-electronic devices, life science, and supramolecular architectures (Wild et al., 2011).

  • Chelating Ligands in Supramolecular Chemistry : These compounds are important chelating ligands in supramolecular and macromolecular chemistry, as well as electrochemistry, facilitating the formation of complex structures (Heller & Schubert, 2003).

  • Supramolecular Coordination Oligomers : 2,2':6',2''-Terpyridine ligands, including 6,6''-Dibromo-2,2':6',2''-terpyridine, are versatile building blocks for supramolecular chemistry, aiding in the assembly of supramolecular coordination oligomers (Thompson, 1997).

  • Metal-Binding Domains in Supramolecular Chemistry : These compounds are significant metal-binding domains in supramolecular chemistry and are used in a variety of applications (Constable, 2007).

  • Homoleptic and Heteroleptic Metal Complexes : The compound is used in the preparation of homoleptic and heteroleptic metal complexes, examining their chemical and electrochemical properties (Fallahpour et al., 1999).

Safety and Hazards

6,6’‘-Dibromo-2,2’:6’,2’'-terpyridine is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,6-bis(6-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBATDYUCQLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401022
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6''-Dibromo-2,2':6',2''-terpyridine

CAS RN

100366-66-3
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6''-Dibromo-2,2':6',2''-terpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the one-pot synthesis method described in the research paper?

A1: The research paper focuses on a novel one-pot synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine []. While the abstract doesn't provide details about the specific method, one-pot syntheses are generally favored in chemistry for their efficiency. They allow for multiple reactions to occur in a single vessel without the need to isolate and purify intermediates. This simplifies the process, reduces waste, and can lead to higher yields compared to multi-step procedures. This particular synthesis method could be valuable for researchers working with this compound and its derivatives.

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